CID 67671549

Description

Properties

CAS No. |

552-98-7 |

|---|---|

Molecular Formula |

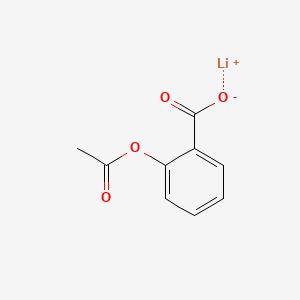

C9H8LiO4 |

Molecular Weight |

187.1 g/mol |

IUPAC Name |

lithium;2-acetyloxybenzoate |

InChI |

InChI=1S/C9H8O4.Li/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12); |

InChI Key |

MVIGXHUGRATYCI-UHFFFAOYSA-N |

Isomeric SMILES |

[Li+].CC(=O)OC1=CC=CC=C1C(=O)[O-] |

Canonical SMILES |

[Li+].CC(=O)OC1=CC=CC=C1C(=O)[O-] |

Appearance |

Solid powder |

Other CAS No. |

552-98-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lithium acetylsalicylate; Lithium O-acetylsalicylate; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways for Lithium Acetylsalicylate

The synthesis of lithium acetylsalicylate is not a single-step process but rather a multi-stage procedure that begins with the production of its essential precursor, acetylsalicylic acid (aspirin). Following the synthesis of acetylsalicylic acid, a subsequent reaction is required to form the final lithium salt.

The primary and most established method for synthesizing acetylsalicylic acid involves the esterification of salicylic (B10762653) acid. This reaction utilizes acetic anhydride, with a strong acid acting as a catalyst.

A common laboratory and industrial synthesis proceeds as follows:

Reactants : Salicylic acid is treated with an excess of acetic anhydride.

Catalyst : Concentrated sulfuric acid is typically added dropwise to the reaction mixture to catalyze the esterification process. abcr-mefmo.org

Conditions : The mixture is heated, often in a water bath, for a specific duration to ensure the completion of the reaction. abcr-mefmo.org

Purification : After the reaction, the product is cooled, and water is added to hydrolyze the excess acetic anhydride. The resulting solid acetylsalicylic acid is then collected via filtration and can be further purified by recrystallization, commonly using a solvent like ethyl acetate (B1210297). abcr-mefmo.org

Once pure acetylsalicylic acid is obtained, it can be converted to its lithium salt. This is typically achieved through an acid-base reaction or a salt metathesis reaction. A plausible method involves reacting acetylsalicylic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate. ontosight.ai Alternatively, a process described for preparing various lithium salts involves reacting a lithium salt like lithium chloride or lithium sulfate (B86663) with the corresponding sodium or potassium salt of the desired anion. google.com Therefore, sodium acetylsalicylate could be formed first by reacting acetylsalicylic acid with sodium bicarbonate, which is then reacted with lithium chloride to yield lithium acetylsalicylate and sodium chloride. google.comgoogle.com The structure of the resulting compound has been identified as a hemihydrate, {[Li(C9H7O4)]·0.5H2O}n, which forms a one-dimensional coordination polymer chain. researchgate.netnih.gov

| Step | Reactants | Catalyst/Reagent | Key Process |

|---|---|---|---|

| 1: Precursor Synthesis | Salicylic acid, Acetic anhydride | Sulfuric acid (traditional) or Phosphoric acid (greener alternative) | Esterification |

| 2: Salt Formation | Acetylsalicylic acid | Lithium hydroxide or Lithium carbonate | Acid-Base Neutralization |

| 2 (Alternative): Salt Formation | Sodium acetylsalicylate, Lithium chloride | - | Salt Metathesis |

Environmental and Sustainable Chemistry Considerations in Production

The production of lithium acetylsalicylate carries environmental implications stemming from both the synthesis of the acetylsalicylate moiety and the extraction of lithium. Green chemistry principles are increasingly being applied to mitigate these impacts.

The traditional synthesis of acetylsalicylic acid is not without environmental drawbacks. The use of concentrated sulfuric acid as a catalyst is a primary concern, as it is a highly corrosive and hazardous substance that can pollute water and soil if not handled and disposed of properly. abcr-mefmo.org The pharmaceutical industry, in general, can be a source of significant air, water, and soil pollution, making the adoption of greener processes crucial for sustainability. abcr-mefmo.org

In response to these concerns, more sustainable "green chemistry" approaches are being explored and implemented.

Catalyst Substitution : One significant improvement is the replacement of concentrated sulfuric acid with 85% phosphoric acid in the synthesis of acetylsalicylic acid. abcr-mefmo.orgabcr-mefmo.org Research comparing the two methods found that phosphoric acid is a viable and much safer alternative. abcr-mefmo.orgabcr-mefmo.org While the average yield from this green chemistry approach (79.4-79.6%) was slightly lower than the traditional method (79.8%), the difference was not statistically significant, making it a compelling substitute for industrial applications. abcr-mefmo.orgabcr-mefmo.org

Green Precursor Synthesis : Further up the supply chain, the synthesis of salicylic (B10762653) acid itself is being re-evaluated. A green chemistry approach involves hydrolyzing methyl salicylate (B1505791) from natural wintergreen oil using sodium hydroxide (B78521), followed by acidification. tandfonline.comresearchgate.net This method avoids the use of petrochemical feedstocks for producing the initial precursor.

The "lithium" component of the compound also has a significant environmental footprint.

Traditional Lithium Extraction : Conventional lithium extraction methods, such as open-pit mining of hard rock deposits (like spodumene) and the use of large evaporation ponds for brine deposits, have substantial environmental consequences. lithiumharvest.comclimateandcommunity.org These methods can lead to extensive land disruption, biodiversity loss, soil and water contamination, and significant water depletion, with some estimates suggesting 500,000 gallons of water are used per metric ton of lithium extracted. climateandcommunity.orgmewburn.com In the United States, a majority of known lithium deposits are located near Native American reservations, raising concerns about human rights and Indigenous sovereignty. climateandcommunity.org

| Production Stage | Traditional Method | Environmental/Sustainability Issues | Green/Sustainable Alternative | Benefits of Alternative |

|---|---|---|---|---|

| Acetylsalicylic Acid Synthesis | Sulfuric acid catalyst | Corrosive, hazardous, potential for water/soil pollution. abcr-mefmo.org | Phosphoric acid catalyst | Much safer, less environmental impact, comparable yield. abcr-mefmo.orgabcr-mefmo.org |

| Salicylic Acid Synthesis | Petrochemical-based synthesis | Reliance on fossil fuels. | Hydrolysis of natural wintergreen oil | Uses a renewable, natural feedstock. tandfonline.comresearchgate.net |

| Lithium Extraction | Open-pit mining, evaporation ponds | High water consumption, land degradation, habitat loss, potential water contamination. lithiumharvest.comclimateandcommunity.orgmewburn.com | Direct Lithium Extraction (DLE) | Significantly lower water use, smaller land footprint, potential for lower waste. lithiumharvest.commewburn.com |

Advanced Structural Characterization and Solid State Chemistry of Lithium Acetylsalicylate

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For lithium acetylsalicylate, a closely related structure, lithium aspirinate hemihydrate, has been characterized using this technique. The analysis reveals a one-dimensional coordination polymer. acs.org

In this structure, the lithium cations are bridged by the carboxylate groups of the acetylsalicylate anions and by water molecules. acs.org This arrangement forms a coordination chain composed of two distinct ring types. acs.org The water molecules play a crucial role in the crystal packing, lying on a twofold axis and forming hydrogen bonds that link the coordination chains into a sheet structure. acs.org The lithium ion exhibits a distorted tetrahedral coordination geometry. acs.org

Below is a table summarizing the crystallographic data for lithium aspirinate hemihydrate.

| Parameter | Value |

| Compound Name | catena-poly[lithium(I)-μ3-acetylsalicylato-hemi-μ2-aqua] |

| Chemical Formula | {[Li(C₉H₇O₄)]·0.5H₂O}n |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 17.336(3) Å, b = 11.459(2) Å, c = 8.818(2) Å |

| β = 107.99(3)° | |

| Volume | 1665.4(6) ų |

| Z | 8 |

| Data sourced from a study on lithium aspirinate hemihydrate. acs.org |

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques are essential for confirming the molecular structure and for providing insights into the chemical environment of the atoms within a molecule, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Characterization

The aromatic protons of the acetylsalicylate anion would be expected to appear in the range of 7.0-8.2 ppm in the ¹H NMR spectrum. wpmucdn.com The methyl protons of the acetyl group would likely show a singlet at approximately 2.3 ppm. wpmucdn.com In the ¹³C NMR spectrum, the carbonyl carbons of the ester and carboxylate groups would be expected to resonate in the downfield region, typically between 160 and 180 ppm. chemicalbook.com The aromatic carbons would appear in the range of 120-150 ppm, and the methyl carbon would be found in the upfield region, around 20-25 ppm. chemicalbook.com

Solid-state NMR could provide further information on the crystalline environment, including the presence of polymorphs.

Expected ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Expected Shift (ppm) |

|---|---|

| Aromatic (C₆H₄) | 7.0 - 8.2 |

| Methyl (CH₃) | ~2.3 |

| Carboxylic Acid (COOH) | Absent (deprotonated) |

Based on data for acetylsalicylic acid. wpmucdn.com

Expected ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Expected Shift (ppm) |

|---|---|

| Carbonyl (Ester, C=O) | 168 - 172 |

| Carbonyl (Carboxylate, COO⁻) | 170 - 175 |

| Aromatic (C-O) | 150 - 155 |

| Aromatic (C-H, C-C) | 120 - 140 |

| Methyl (CH₃) | 20 - 25 |

Based on data for acetylsalicylic acid and related salicylate (B1505791) salts. chemicalbook.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule. The vibrational spectra of lithium acetylsalicylate would be dominated by the characteristic bands of the acetylsalicylate anion.

In the FTIR spectrum, the most significant change upon salt formation would be the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a strong asymmetric stretching vibration of the carboxylate group (COO⁻) around 1550-1610 cm⁻¹. thermofisher.com The C=O stretching vibration of the ester group would be expected around 1750 cm⁻¹. thermofisher.com Other characteristic bands would include C-H stretching of the aromatic ring and methyl group, and various bending vibrations in the fingerprint region. thermofisher.com

The Raman spectrum would show complementary information. Aromatic ring vibrations are typically strong in Raman spectra. The C=O stretching of the ester would also be visible. Raman spectroscopy is particularly useful for studying polymorphism, as different crystalline forms can exhibit distinct lattice vibrations in the low-frequency region. azom.com

Expected FTIR and Raman Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected FTIR (cm⁻¹) | Expected Raman (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ester) | ~1750 | ~1750 |

| COO⁻ Asymmetric Stretch | ~1600 | Weak or absent |

| C=C Aromatic Stretch | ~1605, ~1485 | ~1610, ~1460 |

| COO⁻ Symmetric Stretch | ~1420 | ~1420 |

| CH₃ Bending | ~1370 | ~1370 |

| C-O Stretch | ~1185, ~1140 | ~1190, ~1160 |

Based on data for acetylsalicylic acid and other metal acetylsalicylates.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For lithium acetylsalicylate, the mass spectrum would be expected to show the mass of the acetylsalicylate anion (m/z 179) and potentially adducts with lithium. The fragmentation pattern would likely be similar to that of acetylsalicylic acid. dntb.gov.ua

Common fragmentation pathways for the acetylsalicylate anion include the loss of the acetyl group (CH₂=C=O, 42 Da) to give the salicylate anion (m/z 137), and the subsequent loss of carbon dioxide (44 Da) to form the phenoxide anion (m/z 93). dntb.gov.ua

Expected Mass Spectrometry Fragmentation

| Ion | m/z | Identity |

|---|---|---|

| [C₉H₇O₄]⁻ | 179 | Acetylsalicylate anion |

| [C₇H₅O₃]⁻ | 137 | Salicylate anion |

| [C₆H₅O]⁻ | 93 | Phenoxide anion |

Based on the fragmentation of acetylsalicylic acid. dntb.gov.ua

Polymorphism and Amorphous Forms: Identification and Characterization

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the pharmaceutical sciences as different polymorphs can have different physical properties. While there are no specific studies on the polymorphism of lithium acetylsalicylate, the phenomenon is well-documented for acetylsalicylic acid and has been observed in cocrystals of lithium salicylate. dntb.gov.uanih.gov

The existence of different polymorphs of lithium acetylsalicylate is therefore highly probable. These different crystalline forms could be identified and characterized using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR, Raman). Each polymorph would exhibit a unique PXRD pattern and may have different melting points and vibrational spectra. The study of a lithium salicylate-proline cocrystal revealed two polymorphs that differed in the conformation of the salicylate ions and the packing of the coordination networks. nih.gov This suggests that subtle changes in crystallization conditions could lead to different solid forms of lithium acetylsalicylate.

Crystal Engineering and Supramolecular Assembly in Lithium Acetylsalicylate Systems

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.com In the context of lithium acetylsalicylate, crystal engineering principles can be applied to control the crystal packing and potentially to create new solid forms with tailored properties.

By introducing other molecules (coformers), it is possible to create cocrystals of lithium acetylsalicylate with modified physical properties. The study of cocrystals of lithium salicylate with proline, for example, shows the formation of robust square grid coordination networks. nih.govacs.org Similar strategies could be employed with lithium acetylsalicylate to generate novel supramolecular architectures. The understanding of common supramolecular motifs in salicylate salts, such as the formation of dimers and chains through hydrogen bonding, can guide the design of new crystalline forms of lithium acetylsalicylate.

Design and Synthesis of Novel Ionic Cocrystals

The development of novel solid forms of active pharmaceutical ingredients is a key strategy in materials science to enhance physicochemical properties. In the context of lithium salts, crystal engineering has been employed to create ionic cocrystals (ICCs), which are multi-component materials formed from a salt and a neutral or ionic co-crystal former. nih.govnih.gov An ICC can be generally represented by the formula A⁺B⁻N, where A⁺ is a cation, B⁻ is an anion, and N is a neutral molecule or another salt. nih.gov This approach offers significant opportunities to fine-tune the material properties of a pharmaceutical compound. nih.gov

While research has specifically detailed the synthesis of cocrystals involving the closely related lithium salicylate, the principles are directly applicable to lithium acetylsalicylate. A notable example is the synthesis of a 1:1 ionic cocrystal of lithium salicylate and L-proline, designated as LISPRO. nih.govacs.org This was achieved by dissolving equimolar amounts of lithium salicylate and L-proline in hot deionized water (75–90 °C) and allowing for slow evaporation of the solvent to yield colorless crystals. nih.govacs.org

Directly relevant to the subject compound, the synthesis of lithium acetylsalicylate hemihydrate has been reported. nih.gov This compound, with the systematic name catena-poly[lithium(I)-μ₃-acetylsalicylato-hemi-μ₂-aqua] and the formula {[Li(C₉H₇O₄)]·0.5H₂O}n, represents the hemihydrate form of the lithium salt of aspirin (B1665792). nih.gov The synthesis involves the reaction of lithium carbonate with acetylsalicylic acid. nih.gov These examples demonstrate the successful application of crystal engineering principles to design and synthesize novel, multi-component crystalline solids of lithium salicylate and acetylsalicylate. nih.govnih.gov

Investigation of Intermolecular Interactions within the Crystal Lattice

The stability and properties of a crystalline solid are governed by the network of intermolecular interactions within its lattice. X-ray crystallography has been instrumental in elucidating these interactions for lithium acetylsalicylate and its related ionic cocrystals.

In the crystal structure of lithium acetylsalicylate hemihydrate , the lithium ions are bridged by both the carboxylate groups of the acetylsalicylate anions and by water molecules. nih.gov This arrangement results in the formation of a one-dimensional coordination chain composed of two different types of rings. nih.gov These chains are further interconnected into a sheet structure through hydrogen bonds, where the water molecules act as donors and the carbonyl oxygen atoms of the acetylsalicylate act as acceptors. nih.gov

A similar, yet more complex, network of interactions is observed in the ionic cocrystal LISPRO (lithium salicylate L-proline) . nih.govacs.org Single-crystal X-ray analysis reveals that each lithium cation is coordinated to four bridging carboxylate moieties—two from salicylate anions and two from L-proline molecules. nih.govacs.org This coordination forms a network that can be described as square grids. nih.govacs.org In addition to these strong lithium-oxygen coordination bonds, the structure is stabilized by a series of intramolecular and intermolecular hydrogen bonds. nih.govacs.org These include hydrogen bonds between the hydroxyl group of the salicylate and a carboxylate oxygen, as well as between the protonated nitrogen of L-proline and carboxylate oxygens. nih.govacs.org

Table 1: Selected Intermolecular Bond Distances in LISPRO

| Interaction Type | Atoms Involved | Distance (Å) |

|---|---|---|

| Coordination Bond | Li–O (Salicylate) | 1.916(1), 1.915(1) |

| Coordination Bond | Li–O (L-proline) | 1.875(1), 1.905(1) |

| Hydrogen Bond | O–H···O⁻ | 2.558(1), 2.641(1) |

| Hydrogen Bond | N⁺–H···O⁻ | 2.751(1), 2.745(1), 2.874(1) |

Data sourced from Smith A. J. et al., 2013. nih.govacs.org

The study of these compounds also reveals the phenomenon of polymorphism , which is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. nih.gov LISPRO, for example, has been shown to exist as at least two polymorphs, LISPRO(α) and LISPRO(β). nih.govresearchgate.net These polymorphs both feature square grid coordination networks but differ primarily in the conformation of the salicylate ions and the relative positioning of the grids. nih.govresearchgate.net The existence of polymorphism underscores the complexity of the intermolecular interactions and their crucial role in determining the final solid-state structure. nih.gov

Control of Crystallization Processes and Morphology

The ability to control the crystallization process is critical for obtaining a desired solid form with specific physical characteristics, such as crystal size, shape (morphology), and purity. Various techniques can be employed to influence the nucleation and growth of crystals.

For acetylsalicylic acid (aspirin), a closely related compound, sonocrystallization has been shown to be an effective method for controlling crystal size. acs.org The use of ultrasound in a continuous tubular crystallizer can generate seeds in situ from an ethanolic solution, followed by controlled growth. acs.org This process, which combines cooling and ultrasound irradiation, results in a narrow crystal size distribution. acs.org

The cooling rate is another critical parameter. Studies on aspirin have shown that a slow cooling rate can weaken crystal collisions and agglomeration, preventing the formation of aggregates. mdpi.com Conversely, faster cooling rates can lead to higher supersaturation, which promotes secondary nucleation and can result in smaller aggregates. mdpi.com

Furthermore, the study of LISPRO polymorphs has demonstrated that specific crystallization conditions can be used to selectively produce a desired form. For instance, the monoclinic form, LISPRO(α), was observed to transform into the more thermodynamically stable orthorhombic polymorph, LISPRO(β), under slurry conditions. nih.govresearchgate.net This highlights how manipulating the crystallization environment (e.g., solvent, temperature, agitation) can direct the outcome towards a specific polymorph, a crucial aspect of controlling the solid-state chemistry of these materials. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetylsalicylic Acid |

| L-proline |

| Lithium Acetylsalicylate |

| Lithium Acetylsalicylate Hemihydrate |

| Lithium Carbonate |

| Lithium Salicylate |

Theoretical and Computational Chemistry Investigations of Lithium Acetylsalicylate

Quantum Mechanical Approaches to Electronic Structure and Bonding

Quantum mechanical calculations are a cornerstone of modern chemical research, offering a detailed picture of the electronic environment within a molecule. For lithium acetylsalicylate, these methods unravel the intricacies of its stability and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic properties of molecules like lithium acetylsalicylate. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate framework. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is commonly employed in conjunction with basis sets such as 6-31G(d) to calculate properties like electrostatic potentials. researchgate.net These calculations help in understanding how the molecule interacts with its environment and with other molecules.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a pathway to high-accuracy electronic structure analysis. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous examination of the electronic structure. These calculations are crucial for benchmarking results from other methods and for obtaining a precise understanding of the electronic energy levels and wavefunctions of lithium acetylsalicylate.

Selection and Validation of Basis Sets and Computational Models

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and the computational model. For lithium acetylsalicylate, a common choice is the Pople-style basis set, such as 6-31G(d), which includes polarization functions on heavy atoms to account for the non-spherical nature of electron distribution in molecules. researchgate.net The validation of the chosen model is achieved by comparing calculated properties with available experimental data or with results from higher-level theoretical calculations. This ensures that the computational model is appropriate for the system under investigation and that the results are reliable.

Molecular Geometry Optimization and Conformational Landscape Analysis

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in lithium acetylsalicylate, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface. Furthermore, conformational analysis explores the different spatial arrangements of the molecule that can be achieved through rotation around single bonds. This is particularly relevant for the acetylsalicylate moiety, where rotation around the C-O and C-C bonds can lead to different conformers with varying energies and properties. Identifying the global minimum and low-energy conformers is essential for understanding the molecule's behavior.

Detailed Bonding Analysis

A detailed analysis of the chemical bonds within lithium acetylsalicylate provides insights into its stability and reactivity.

Quantum Theory of Atoms in Molecules (AIM) for Bond Critical Points

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing the electronic structure of molecules and characterizing chemical bonds. uni-rostock.deresearchgate.net This theory is founded on the topological analysis of the electron density, ρ(r), a scalar field that describes the distribution of electrons in space. uni-rostock.deresearchgate.net Critical points in this field, where the gradient of the electron density is zero (∇ρ(r) = 0), reveal key structural elements of a molecule. uni-rostock.de

Of particular importance are the bond critical points (BCPs), which are (3, -1) critical points that exist between two interacting atomic nuclei. uni-rostock.demdpi.com The presence of a BCP and its associated bond path—a line of maximum electron density linking the two nuclei—indicates an interaction. uni-rostock.de The properties of the electron density at the BCP, such as the value of the electron density itself (ρ_BCP) and its Laplacian (∇²ρ_BCP), provide quantitative insight into the nature and strength of the chemical bond.

For lithium acetylsalicylate, AIM analysis would be crucial for characterizing the interaction between the lithium cation (Li⁺) and the oxygen atoms of the acetylsalicylate anion's carboxylate group.

Electron Density (ρ_BCP): The magnitude of ρ_BCP correlates with the bond order. For the Li–O interaction in lithium acetylsalicylate, a relatively low value of ρ_BCP is expected, which is characteristic of closed-shell interactions, such as ionic bonds or strong hydrogen bonds. researchgate.netacs.org

Laplacian of Electron Density (∇²ρ_BCP): The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ_BCP < 0) or depleted (∇²ρ_BCP > 0). For covalent bonds, charge is concentrated, resulting in a negative Laplacian. For closed-shell interactions, charge is depleted from the interatomic region, leading to a positive Laplacian. researchgate.netmdpi.com The Li–O bond in lithium acetylsalicylate is expected to exhibit a positive ∇²ρ_BCP, confirming its predominantly ionic character.

Computational studies on hydrated acetylsalicylic acid have employed AIM to investigate hydrogen bonding patterns, correlating electron density and its Laplacian at the bond critical points to understand interaction strengths. researchgate.net Similar analysis on lithium acetylsalicylate would precisely define the ionic bond between the lithium and the carboxylate oxygen, distinguishing it from the covalent C-O and C=O bonds within the anion.

Table 1: Expected AIM Parameters at Bond Critical Points (BCPs) for Lithium Acetylsalicylate This table presents hypothetical, illustrative data based on established principles of AIM theory for different bond types anticipated in the molecule.

| Bond Type | Expected ρ_BCP (a.u.) | Expected ∇²ρ_BCP (a.u.) | Interaction Character |

|---|---|---|---|

| Li···O (Ionic) | Low (~0.02 - 0.05) | Positive | Closed-shell (Ionic) |

| C-O (Covalent) | High (~0.25 - 0.30) | Negative | Shared-shell (Covalent) |

| C=O (Covalent) | Higher (~0.35 - 0.40) | Negative | Shared-shell (Covalent) |

| O-H (in potential hydrates) | Medium (~0.15 - 0.20) | Negative | Shared-shell (Polar Covalent) |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is calculated from the molecule's electron density and helps in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map displays regions of negative potential (electron-rich), typically colored red, and regions of positive potential (electron-poor), colored blue. researchgate.netresearchgate.net

For lithium acetylsalicylate, an MEP map would provide a clear picture of its electrostatic features:

Negative Potential Regions: The most negative electrostatic potential would be concentrated around the oxygen atoms of the carboxylate group and the carbonyl oxygen of the acetyl group. researchgate.netuou.ac.in These red-colored regions represent the nucleophilic sites of the molecule, which are susceptible to attack by electrophiles and are the primary sites for coordination with the lithium cation. mdpi.comresearchgate.net

Positive Potential Regions: A region of strong positive potential would be associated with the lithium cation (Li⁺), indicating its electrophilic nature. The hydrogen atoms of the phenyl ring and the methyl group would also exhibit moderately positive potential. uou.ac.in

Aromatic Ring: The π-system of the benzene (B151609) ring can also show a region of negative potential above and below the plane of the ring, making it a site for potential π-interactions. mdpi.com

MEP analysis has been successfully applied to acetylsalicylic acid to identify its electrophilic and nucleophilic areas. researchgate.netuou.ac.in In the context of the lithium salt, the MEP map would visually confirm the ionic nature of the interaction, showing the distinct, localized positive potential of the Li⁺ ion in close proximity to the high negative potential of the carboxylate oxygens. This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding in hydrated forms or interactions with biological receptors. researchgate.netresearchgate.net

Table 2: Predicted MEP Characteristics for Lithium Acetylsalicylate This table summarizes the expected electrostatic potential features on the molecular surface.

| Molecular Region | Expected MEP Color | Potential Value | Predicted Reactivity |

|---|---|---|---|

| Carboxylate Oxygens (O⁻) | Deep Red | Highly Negative | Primary site for Li⁺ coordination, electrophilic attack |

| Carbonyl Oxygen (C=O) | Red/Orange | Negative | Secondary site for Li⁺ coordination, electrophilic attack |

| Lithium Ion (Li⁺) | Deep Blue | Highly Positive | Site for nucleophilic attack/coordination |

| Aromatic Hydrogens | Light Blue/Green | Slightly Positive | Weak electrophilic sites |

| Aromatic Ring (π-face) | Yellow/Orange | Slightly Negative | Site for π-π stacking or cation-π interactions |

Prediction of Reactivity and Reaction Pathways via Computational Simulations

Computational simulations are powerful tools for predicting chemical reactivity and elucidating complex reaction mechanisms at an atomic level. anu.edu.au Methods such as Density Functional Theory (DFT) can be used to calculate reactivity descriptors, while molecular dynamics (MD) simulations, particularly those using reactive force fields (ReaxFF), can model the dynamic process of chemical reactions. frontiersin.orgnih.gov

For lithium acetylsalicylate, these simulations could predict its stability and decomposition pathways:

DFT-based Reactivity Descriptors: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can determine the HOMO-LUMO energy gap. researchgate.net A smaller gap generally suggests higher reactivity. azom.com For acetylsalicylic acid, the HOMO-LUMO surfaces indicate that intramolecular interactions involving the C=O and O-H bonds are significant. uou.ac.in For the lithium salt, calculations would likely show the HOMO localized on the electron-rich carboxylate anion and the LUMO distributed across the aromatic system, and the energy gap would provide a measure of its kinetic stability.

Reactive Molecular Dynamics (ReaxFF): ReaxFF is a computational method that can simulate chemical reactions by allowing bonds to form and break, making it ideal for studying complex processes like pyrolysis or hydrolysis. nih.govucl.ac.uk This method has been extensively used to understand reaction mechanisms in lithium-ion battery systems, including the decomposition of electrolytes and the formation of the solid electrolyte interphase (SEI). frontiersin.orgnih.gov A ReaxFF simulation of lithium acetylsalicylate could model its thermal decomposition, predicting the sequence of bond-breaking events, identifying transient intermediates, and determining the final products. It could also simulate its hydrolysis by modeling the interaction with water molecules, providing insights into the reaction's activation energy and pathway.

Quantum chemical studies have been used to investigate the intercalation of lithium into various materials and the structure of Li-doped compounds, showing how lithium forms bonds and alters electronic properties. researchgate.net Similar computational approaches would be invaluable for predicting the reactivity of lithium acetylsalicylate in various chemical environments.

Solvent Effects and Environmental Influence on Molecular Conformation and Electronic Structure

The properties and behavior of a molecule can be significantly altered by its environment, particularly by the solvent in which it is dissolved. researchgate.net Computational chemistry models these influences using methods like the self-consistent reaction field (SCRF), where the solvent is treated as a continuous dielectric medium, or through explicit solvent models in QM/MM or MD simulations. researchgate.netmdpi.com

For lithium acetylsalicylate, an ionic compound, solvent effects are particularly pronounced:

Molecular Conformation: The acetylsalicylate anion has several rotatable bonds, leading to different possible conformers. missouri.eduresearchgate.net In the gas phase or a non-polar solvent, the molecule might adopt a folded conformation. However, in a polar solvent like water, the solvent molecules will solvate the charged carboxylate group and the polar acetyl group. This solvation can stabilize specific conformations and influence the equilibrium between them. researchgate.net Studies on ethers have shown that molecular conformation can be controlled to weaken Li⁺-solvent interaction, a principle that also applies to how lithium acetylsalicylate interacts with its solvent shell. chemrxiv.org

Electronic Structure and Ionic Association: The nature of the solvent dramatically affects the interaction between the Li⁺ cation and the acetylsalicylate anion.

In polar, protic solvents (e.g., water), strong solvation of both ions would favor the existence of solvent-separated ion pairs or even fully dissociated ions. This alters the electronic structure, as the charge is stabilized by the surrounding solvent molecules rather than solely by the counter-ion. nih.gov

In apolar solvents , the ions would likely exist as tight contact ion pairs, as the solvent cannot effectively screen the electrostatic attraction. rsc.org This would result in a molecular and electronic structure closer to that of the gas-phase molecule.

Computational studies on acetylsalicylic acid have shown that a dielectric medium has a significant effect on the calculated electronic structure and that vibrational frequencies shift considerably when moving from the gas phase to a polar medium. researchgate.net

The development of relativistic electronic structure theories for solvated molecules highlights the complexity and importance of accurately modeling these environmental effects. kyushu-u.ac.jp Understanding how solvents influence the conformation and electronic properties of lithium acetylsalicylate is essential for predicting its solubility, stability, and behavior in different applications.

Advanced Analytical Method Development and Validation for Lithium Acetylsalicylate

Chromatographic Techniques for Purity Profiling and Quantitative Determination

Chromatographic techniques are pivotal in the pharmaceutical industry for ensuring the purity, potency, and quality of active pharmaceutical ingredients (APIs) such as lithium acetylsalicylate. These methods allow for the separation, identification, and quantification of the main compound and any potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like lithium acetylsalicylate. The development of a robust HPLC method is critical for routine quality control. A typical reversed-phase HPLC method for the quantitative determination of the acetylsalicylate component would involve a C18 column. nih.govrjptonline.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like a phosphate (B84403) buffer or water with an acid modifier (e.g., phosphoric acid or acetic acid), to ensure good peak shape and resolution. nih.govrjptonline.orgsielc.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, for instance, around 237 nm. rjptonline.org

A study on the analysis of aspirin (B1665792) in bulk form utilized a C18 column (250 x 4.6 mm, 5 µm particle size) with a mobile phase of 0.1% orthophosphoric acid in water (pH 3.0) and acetonitrile (45:55 v/v). rjptonline.org The flow rate was maintained at 1 ml/min, and detection was carried out at 237 nm, resulting in a retention time of 4.01 minutes for aspirin. rjptonline.org For the separation of various salicylates and their metabolites, a C18 column with a mobile phase of methanol and 5% aqueous acetic acid (27:73) has been successfully employed, with UV detection at 310 nm. nih.gov

Interactive Data Table: Example HPLC Method Parameters for Acetylsalicylate Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (250 x 4.6 mm, 5 µm) rjptonline.org | µBondapak C18 nih.gov |

| Mobile Phase | Water (0.1% H₃PO₄, pH 3.0) : Acetonitrile (45:55) rjptonline.org | Methanol : 5% Acetic Acid (27:73) nih.gov |

| Flow Rate | 1.0 mL/min rjptonline.org | Not Specified |

| Detection | UV at 237 nm rjptonline.org | UV at 310 nm nih.gov |

| Retention Time | 4.01 min rjptonline.org | Not Specified |

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm). The principles of method development for UHPLC are similar to HPLC, but parameters are optimized for the smaller column dimensions and higher pressures. For instance, a method for methyl salicylate (B1505791) was developed using a UPLC-DAD system with a Waters BEH C18 column (50 mm × 2.1 mm, 1.7 µm). researchgate.net The shorter column length and smaller particle size allow for rapid gradient elution and a shorter run time, which is highly advantageous for high-throughput screening. researchgate.net The scalability of such methods is also a key consideration, allowing for a seamless transition from analytical to preparative separations. sielc.com

Gas Chromatography Applications (if applicable to volatile derivatives)

Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. Acetylsalicylic acid, the active component of lithium acetylsalicylate, is not sufficiently volatile for direct GC analysis and can undergo thermal decomposition at the high temperatures used in the injector and column. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative. jfda-online.comcolostate.edu

A common derivatization technique is silylation, where active hydrogens in the molecule (such as in the carboxylic acid group) are replaced with a trimethylsilyl (B98337) (TMS) group. colostate.edusigmaaldrich.com For example, bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used as a silylating agent. sigmaaldrich.com After derivatization, the resulting silyl (B83357) ester of acetylsalicylic acid can be analyzed by GC, often with a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net One study described the extraction of salicylates from plasma, followed by derivatization with a silanizing reagent and subsequent analysis on a packed GC column (5% OV-17 on Gas-Chrom Q) at 150°C. researchgate.net However, the derivatization process can be complex, time-consuming, and may introduce additional sources of error.

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods are widely used for the quantitative analysis of pharmaceutical compounds due to their simplicity, speed, and cost-effectiveness.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a valuable tool for determining the concentration of lithium acetylsalicylate in solution. The acetylsalicylate moiety contains a chromophore that absorbs light in the UV region. A common approach for the quantitative analysis of aspirin involves its hydrolysis to salicylic (B10762653) acid using a base like sodium hydroxide (B78521). purdue.eduumb.edu The resulting salicylate can then be complexed with an iron(III) solution in an acidic medium to produce a distinctively colored tetraaquosalicylatoiron(III) complex. technologynetworks.com This complex has a maximum absorbance in the visible region, typically around 525-530 nm, and its absorbance is directly proportional to the concentration of the original acetylsalicylic acid. umb.edulibretexts.org A calibration curve is constructed using standard solutions of known concentrations to determine the concentration of the unknown sample. purdue.edu

Alternatively, after hydrolysis and subsequent acidification, the resulting salicylic acid can be measured directly by its UV absorbance at approximately 302 nm. technologynetworks.com

Interactive Data Table: UV-Vis Spectroscopic Methods for Acetylsalicylate Quantification

| Method | Analyte | Wavelength (λmax) | Reagents |

| Direct UV Measurement | Salicylic Acid (from hydrolysis) | ~302 nm technologynetworks.com | NaOH (for hydrolysis), HCl (for acidification) technologynetworks.com |

| Colorimetric Method | Tetraaquosalicylatoiron(III) complex | ~530 nm umb.edu | NaOH (for hydrolysis), Acidified Iron(III) solution purdue.eduumb.edu |

Atomic Spectroscopic Techniques for Lithium Ion Quantification

To determine the concentration of the lithium ion in lithium acetylsalicylate, atomic spectroscopic techniques are the methods of choice due to their high sensitivity and specificity for elemental analysis.

Atomic Absorption Spectrometry (AAS) is a common technique for quantifying lithium. chemrxiv.orgresearchgate.net In this method, a solution of the sample is aspirated into a flame (typically an air-acetylene flame), where it is atomized. nemi.gov A light source specific to lithium (a hollow cathode lamp) emits radiation at a wavelength that is absorbed by the lithium atoms in the flame. The amount of light absorbed is proportional to the concentration of lithium in the sample. nemi.gov Flame Atomic Emission Spectrometry (FAES) is another viable option where the intensity of the light emitted by the excited lithium atoms in the flame is measured. scielo.br

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a more advanced technique that offers higher sensitivity and the ability to measure multiple elements simultaneously. chemrxiv.orgintertek.com In ICP-OES, the sample solution is introduced into an argon plasma, which is at a very high temperature (6,000-10,000 K). This high temperature excites the lithium atoms, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is measured to determine the lithium concentration. ICP-OES is particularly useful for analyzing samples with complex matrices, such as brines, and can accurately measure lithium over a wide concentration range. thermofisher.cn

Interactive Data Table: Atomic Spectroscopic Techniques for Lithium Quantification

| Technique | Principle | Typical Application | Key Advantages |

| Atomic Absorption Spectrometry (AAS) | Measurement of light absorption by ground-state atoms in a flame. nemi.gov | Routine analysis of lithium in pharmaceutical formulations. researchgate.net | Good sensitivity, relatively low cost. |

| Flame Atomic Emission Spectrometry (FAES) | Measurement of light emitted by excited atoms in a flame. scielo.br | Clinical analysis of lithium in serum. scielo.br | Simple, well-established method. |

| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Measurement of light emitted by excited atoms in a high-temperature plasma. intertek.com | Analysis of lithium in various matrices, including complex ones. thermofisher.cn | High sensitivity, wide linear range, multi-element capability. researchgate.net |

Electrochemical Analytical Techniques for Compound Detection and Quantification

Electrochemical techniques offer sensitive and cost-effective methods for the detection and quantification of the active components of Lithium Acetylsalicylate. These methods are often based on the electrochemical activity of the acetylsalicylate or lithium ions.

For the acetylsalicylate component, voltammetric methods such as square wave voltammetry (SWV) can be employed. researchgate.netnih.govdntb.gov.uamdpi.com A common approach involves the indirect determination of acetylsalicylic acid (AcSA). researchgate.netnih.govdntb.gov.uamdpi.com This is based on its hydrolysis to salicylic acid (SA), which is an electrochemically active compound and can be subsequently detected and quantified. researchgate.netnih.govdntb.gov.uamdpi.com The optimization of experimental parameters is crucial for achieving high sensitivity and includes selecting the appropriate working electrode (like carbon paste or graphite (B72142) pencil electrodes), supporting electrolyte composition, and pH. researchgate.netnih.govdntb.gov.uamdpi.com For instance, studies on salicylic acid have identified optimal conditions such as a frequency of 260 Hz, an amplitude of 50 mV, and a potential step of 10 mV in a Britton-Robinson buffer at a pH of 1.81. nih.govmdpi.com

For the lithium component, electrochemical sensors utilizing materials like lithium manganese oxide (LiMn₂O₄) modified electrodes have been developed. nih.gov The sensing mechanism is based on an initial galvanostatic delithiation (removal of lithium) from the electrode, followed by a linear stripping voltammetry (LSV) step to detect the reinsertion of Li⁺ from the sample into the electrode material. nih.gov The resulting current is proportional to the concentration of lithium in the analyte. This strategy has demonstrated good linearity and reproducibility for quantifying lithium ions in various biological fluids. nih.gov Other electrochemical methods can also be employed to characterize lithium-containing electrolytes by measuring transport parameters like conductivity and diffusion coefficients. rsc.org

Chemical Stability and Degradation Kinetics Studies

Lithium acetylsalicylate, like other derivatives of acetylsalicylic acid, is susceptible to hydrolysis. Acetylsalicylic acid is known to be unstable in aqueous solutions and can gradually hydrolyze to form salicylic acid and acetic acid, a process accelerated by moisture and changes in pH. scirp.orgscispace.comresearchgate.net

The stability of the compound is highly dependent on the pH of the medium. Studies on similar compounds, like lysine (B10760008) acetylsalicylate, show that the hydrolysis reaction follows an acid-base catalysis mechanism. scirp.orgscispace.com The degradation is significant in basic media, where the reaction pathway catalyzed by hydroxide ions (HO⁻) is predominant. scirp.orgscispace.com

Chemical kinetics studies are performed to understand the rate of this degradation. The rate of reaction is often monitored over time under specific conditions (e.g., pH, temperature). The pH-rate profile, which plots the observed rate constant (log k_obs) against pH, can reveal the different catalytic pathways involved in the hydrolysis process. scirp.orgscispace.com The degradation of aspirin in certain organic solutions has been shown to follow apparent second-order kinetics. researchgate.net The temperature dependence of the reaction rate can be described by the Arrhenius equation, allowing for the determination of activation energy, a key parameter in predicting the compound's shelf life and appropriate storage conditions. scirp.orgjeeadv.ac.in

Identification and Characterization of Chemical Degradation Products

The stability of lithium acetylsalicylate is a critical factor in its analytical profiling. The primary degradation pathway for this compound is hydrolysis, which leads to the formation of specific, identifiable chemical products. In aqueous solutions, lithium acetylsalicylate is known to decompose into salicylic acid and acetic acid hitachi-hightech.comscispace.com. This hydrolytic degradation is a significant consideration in the development of analytical methods, as the presence of these degradants can interfere with the quantification of the parent compound.

The decomposition is not limited to aqueous environments. Acetylsalicylic acid, the parent compound of lithium acetylsalicylate, is stable in dry air but will gradually hydrolyze in the presence of moisture to form acetic and salicylic acids scispace.com. In solutions containing alkalis, such as hydroxides, carbonates, or phosphates of alkali metals, this hydrolysis process is rapid, resulting in a solution that may consist entirely of acetate (B1210297) and salicylate salts scispace.com.

Thermal degradation also leads to the formation of predictable products. When subjected to temperatures above its melting point (approximately 136°C for acetylsalicylic acid), the compound undergoes decomposition netzsch.com. The primary volatile products of this thermal degradation are acetic acid and salicylic acid netzsch.com. Further heating can lead to the subsequent decomposition of salicylic acid into phenol (B47542) and carbon dioxide netzsch.com.

The identification and characterization of these degradation products are typically performed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is often employed to separate the parent compound from its degradation products, with UV detection being a common method for quantification hitachi-hightech.com. Spectroscopic methods, such as infrared (IR) spectroscopy and mass spectrometry (MS), are invaluable for confirming the identity of the degradation products by providing structural information unesp.br.

The following table summarizes the primary chemical degradation products of lithium acetylsalicylate identified under various conditions.

| Degradation Condition | Primary Degradation Products | Secondary Degradation Products |

|---|---|---|

| Hydrolysis (aqueous solution, moisture) | Salicylic acid, Acetic acid | - |

| Thermal Decomposition (>150°C) | Acetic acid, Salicylic acid | Phenol, Carbon dioxide (at higher temperatures) |

Elucidation of Decomposition Mechanisms under Varied Chemical Conditions

The decomposition of lithium acetylsalicylate is governed by distinct mechanisms that are highly dependent on the chemical environment, particularly pH and temperature.

Hydrolysis Mechanisms:

The hydrolysis of the acetylsalicylate anion proceeds through several pathways, with the rate being significantly influenced by the pH of the solution sciforum.net. The reaction can be catalyzed by both hydronium ions (H₃O⁺) in acidic conditions and hydroxide ions (OH⁻) in basic conditions scispace.com.

Acid-Catalyzed Hydrolysis: In acidic environments (pH less than 7), the rate of hydrolysis is accelerated due to the presence of excess hydrogen ions brainly.com. This specific acid catalysis involves the protonation of the ester's carbonyl oxygen, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions (pH greater than 7), the hydrolysis rate is significantly increased sciforum.netquora.com. This process, also known as saponification, involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetyl group. This mechanism is generally faster than the acid-catalyzed pathway.

Neutral Hydrolysis: In the neutral pH range (approximately pH 4 to 8), the hydrolysis is primarily due to the attack of a water molecule on the acetylsalicylate anion uoradea.ro. The rate of this spontaneous reaction is considerably slower compared to the acid- or base-catalyzed reactions libretexts.org.

Thermal Decomposition Mechanism:

The thermal degradation of acetylsalicylic acid, which informs the behavior of its lithium salt, occurs in a stepwise manner. The initial step, occurring above 150°C, is the cleavage of the ester bond to release acetic acid and salicylic acid netzsch.comnetzsch.com. At elevated temperatures, the salicylic acid formed can undergo further decomposition through decarboxylation to yield phenol and carbon dioxide netzsch.com. Studies utilizing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that this decomposition occurs in two main steps nih.gov.

The following table provides a summary of the elucidated decomposition mechanisms for lithium acetylsalicylate under varied chemical conditions.

| Chemical Condition | Dominant Decomposition Mechanism | Key Reactive Species |

|---|---|---|

| Acidic (e.g., pH < 4) | Specific Acid-Catalyzed Hydrolysis | H₃O⁺ |

| Neutral (e.g., pH 4-8) | Spontaneous Hydrolysis | H₂O |

| Alkaline (e.g., pH > 8) | Specific Base-Catalyzed Hydrolysis (Saponification) | OH⁻ |

| Elevated Temperature (>150°C) | Thermal Decomposition via Ester Cleavage and Decarboxylation | Heat |

Non Pharmacological Applications and Emerging Chemical Functions of Lithium Acetylsalicylate

Role as a Chemical Reagent or Intermediate in Organic Synthesis

The application of lithium acetylsalicylate as a reagent or intermediate in organic synthesis is not extensively documented in scientific literature. Its role is distinct from the well-established utility of other organolithium compounds, such as n-butyllithium or lithium diisopropylamide (LDA), which are powerful bases and nucleophiles in organic chemistry. sioc.ac.cn Similarly, it should not be confused with lithium acetylide, a key reagent for the formation of carbon-carbon bonds, particularly in the synthesis of propargyl alcohols. orgsyn.org

The reactivity of lithium acetylsalicylate would be primarily dictated by its constituent ions: the lithium cation (Li⁺) and the acetylsalicylate anion. The acetylsalicylate anion, being a carboxylate, is a weak nucleophile. In principle, it could participate in nucleophilic substitution or addition reactions, though its reactivity is considerably lower than that of organolithium or Grignard reagents. youtube.com The ester functional group within the acetylsalicylate anion could also be a site for chemical modification.

The primary non-pharmacological synthetic relevance of related compounds often involves the carboxylate group. For instance, salts of carboxylic acids can be used in certain coupling reactions or as precursors for other functional groups. However, specific examples employing lithium acetylsalicylate for these purposes are not readily found. The compound's main value remains in its biological activity rather than as a versatile synthetic building block.

Potential Applications in Material Science and Engineering

While specific applications of lithium acetylsalicylate in material science are not yet established, the structural characteristics of the compound and the properties of related lithium salts suggest potential areas for investigation.

One area of interest is in the field of crystal engineering. For example, the related compound lithium salicylate (B1505791) has been used to synthesize ionic cocrystals (ICCs) with amino acids like L-proline. nih.gov This process of creating novel crystalline structures can modify the physicochemical properties of the materials, which could be relevant for creating new materials with tailored characteristics.

Furthermore, crystallographic studies have revealed that lithium acetylsalicylate can form a hemihydrate with a complex coordination structure. nih.gov In this form, {catena-poly[lithium(I)-μ₃-acetylsalicylato-hemi-μ₂-aqua]}, the carboxylate groups and water molecules act as bridges between lithium atoms, creating a one-dimensional coordination polymer chain. nih.gov Such polymeric structures are of fundamental interest in material science, as they can be precursors or models for designing new coordination polymers with specific thermal, optical, or mechanical properties.

The broader family of lithium compounds is integral to various advanced materials. Lithium salts are critical components of electrolytes in modern lithium-ion batteries, and lithium silicates are used to enhance the performance of battery anodes. researchgate.netmdpi.com Lithium compounds also serve as fluxing agents in the production of ceramics and specialty glass. alfachemic.com Although lithium acetylsalicylate is not currently used in these applications, its properties as a lithium-containing organic salt could inspire future research into its potential role in hybrid organic-inorganic materials or as an additive in polymer composites.

Development of Advanced Chemical Sensors for Lithium Acetylsalicylate Detection

There is currently no single chemical sensor designed for the direct detection of the intact lithium acetylsalicylate salt. However, advanced sensors have been developed for the detection of its constituent components: the lithium ion (Li⁺) and the acetylsalicylate anion. The detection of the compound in a sample would therefore typically involve separate analytical procedures for each ion.

Detection of the Acetylsalicylate Anion: Electrochemical sensors for acetylsalicylic acid (AcSA) often operate on an indirect principle. This method involves the controlled hydrolysis of the acetylsalicylate into salicylic (B10762653) acid (SA), which is an electrochemically active and more easily detectable molecule. mdpi.com Various voltammetric techniques, such as square wave voltammetry (SWV), have been employed using different electrode materials. mdpi.comresearchgate.net

Principle: Acetylsalicylate + H₂O → Salicylate + Acetate (B1210297)

Detection: The resulting salicylate is then electrochemically oxidized or reduced at the electrode surface, generating a measurable current that is proportional to its concentration.

Detection of the Lithium Cation: A variety of sensor types have been developed for the detection of lithium ions, driven by both clinical and environmental monitoring needs. nih.gov These include:

Ion-Selective Electrodes (ISEs): These potentiometric sensors use a membrane containing a specific ionophore that selectively binds to Li⁺, causing a measurable change in potential.

Electrochemical Sensors: Some methods use materials like lithium manganese oxide (LiMn₂O₄) modified electrodes. The detection strategy can involve the electrochemical removal of lithium from the electrode material (delithiation), followed by measuring the current as lithium ions from the sample re-insert into the material. nih.gov

Optical Sensors: These include colorimetric and fluorescent sensors where the binding of Li⁺ to a specific molecule causes a change in color or fluorescence intensity.

The table below summarizes key characteristics of sensor technologies applicable to the components of lithium acetylsalicylate.

| Analyte | Sensor Type | Principle | Typical Electrode/Material | Detection Limit (LOD) | Reference |

| Acetylsalicylate (as Salicylate) | Square Wave Voltammetry | Indirect detection via hydrolysis to salicylic acid | Carbon Paste Electrode (CPE) | 1.3 ng/mL (for SA) | mdpi.comresearchgate.net |

| Lithium Ion (Li⁺) | Electrochemical (Stripping Voltammetry) | Re-insertion of Li⁺ into a modified electrode | LiMn₂O₄-Modified Screen-Printed Electrode | 50.0 µM | nih.gov |

| Lithium Ion (Li⁺) | Ion-Selective Electrode (ISE) | Potentiometric measurement via selective binding | Ionophore-based membrane | Therapeutic range (0.5-1.5 mM) | nih.gov |

Investigations into Catalytic Properties

Specific research detailing the catalytic properties of lithium acetylsalicylate is scarce. However, the broader class of lithium compounds exhibits a range of catalytic activities in various chemical transformations. These examples provide a basis for postulating potential, though as yet unexplored, catalytic roles for lithium acetylsalicylate.

Lithium salts can function as Lewis acid catalysts or as components of more complex catalytic systems. For example:

Polymerization Reactions: Lithium alkoxides are known to catalyze polymerization reactions. alfachemic.com

Isomerization Reactions: Supported lithium phosphate (B84403) catalysts have been used for the isomerization of propylene (B89431) oxide to allyl alcohol. alfachemic.com

Transesterification Reactions: Lithium-doped titanium dioxide (Li-doped TiO₂) has shown excellent catalytic activity in the transesterification of bisphenol A (BPA) and dimethyl carbonate (DMC). alfachemic.com

Given its structure, lithium acetylsalicylate could potentially act as a weak Lewis acid catalyst via its lithium cation, or the carboxylate group of the acetylsalicylate anion could participate in base-catalyzed reactions. The presence of both a Lewis acidic center (Li⁺) and a basic site (the carboxylate) could also enable bifunctional catalysis in certain reactions. However, without dedicated experimental studies, these potential applications remain speculative.

Studies on its Environmental Chemical Fate and Transformation

The environmental fate of lithium acetylsalicylate is determined by the behavior of its dissociated ions in aquatic environments and its decomposition pathways. Upon entering an aqueous environment, the salt is expected to readily dissociate into lithium (Li⁺) and acetylsalicylate (C₉H₇O₄⁻) ions.

Hydrolysis of the Acetylsalicylate Anion: The acetylsalicylate anion is susceptible to hydrolysis, breaking down into salicylate and acetate. This reaction is catalyzed by both acid (H₃O⁺) and base (OH⁻) and also proceeds spontaneously, with the rate being highly dependent on the pH of the water. scirp.orgscispace.com The hydrolysis is particularly rapid in basic conditions. scirp.orgscispace.com

| Condition | Products of Hydrolysis | Significance |

| Aqueous Solution (pH-dependent) | Salicylate and Acetate | Primary degradation pathway in water. scirp.orgscispace.com |

Environmental Fate of Lithium: Lithium is an emerging environmental pollutant due to its increased extraction and use, particularly in batteries. univ-cotedazur.eu Studies in estuarine environments show that dissolved lithium concentrations can be influenced by salinity. nih.gov While lithium can be taken up by aquatic organisms, it has been observed to undergo bio-diminution in some food webs, meaning its concentration decreases at higher trophic levels. nih.gov Filter-feeding organisms like bivalves may accumulate higher levels of lithium from the water. univ-cotedazur.eunih.gov

Thermal Decomposition: The thermal stability of the acetylsalicylate component is also a factor in its environmental transformation. Under anhydrous conditions, acetylsalicylic acid undergoes a two-step thermal decomposition process at temperatures above 150°C. netzsch.comnih.gov The decomposition involves the formation of linear and then cyclic oligomers. nih.gov The presence of the lithium cation in lithium acetylsalicylate would likely alter the specific temperatures and products of decomposition compared to the free acid, similar to how other lithium salts like LiPF₆ have distinct thermal decomposition profiles. researchgate.net

Q & A

Q. What are the established methods for synthesizing lithium acetylsalicylate, and how can purity be validated?

Lithium acetylsalicylate is typically synthesized by reacting acetylsalicylic acid with lithium carbonate or hydroxide. Key steps include stoichiometric neutralization under controlled pH and temperature, followed by crystallization. Purity validation requires spectroscopic methods (e.g., FT-IR for functional group analysis), chromatographic techniques (HPLC for residual solvent detection), and elemental analysis to confirm lithium content . For reproducibility, experimental protocols must detail solvent choice, reaction time, and purification steps, as emphasized in guidelines for reporting chemical syntheses .

Q. What standardized analytical techniques are recommended for characterizing lithium acetylsalicylate in preclinical studies?

Characterization should include:

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles.

- X-ray diffraction (XRD) for crystallinity verification.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity.

- Mass spectrometry (MS) for molecular weight validation. Methodological rigor requires adherence to instrument calibration standards and inclusion of control samples to rule out matrix interference .

Q. How should researchers design dose-response studies for lithium acetylsalicylate in neurological models?

Dose-response studies should follow iterative optimization:

- Start with in vitro assays (e.g., neuronal cell cultures) to establish baseline cytotoxicity and efficacy ranges (e.g., 0.1–10 mM).

- Use in vivo models (e.g., rodent neurobehavioral assays) with doses scaled by body surface area.

- Include positive controls (e.g., lithium chloride) and account for pharmacokinetic variables like blood-brain barrier permeability. Statistical power analysis must guide sample size selection to detect significant effects .

Advanced Research Questions

Q. How can contradictory findings about lithium acetylsalicylate’s anti-inflammatory vs. neurotoxic effects be resolved?

Contradictions often arise from model-specific variables (e.g., cell type, exposure duration). To address this:

- Conduct meta-analyses of existing data to identify confounding factors (e.g., differential expression of COX enzymes in cell lines).

- Perform mechanistic studies (e.g., siRNA knockdown of inflammatory pathways) to isolate molecular targets.

- Use multi-omics approaches (transcriptomics, metabolomics) to map systemic responses across studies .

Q. What methodological strategies improve reproducibility in lithium acetylsalicylate pharmacokinetic studies?

Reproducibility requires:

- Standardized biofluid collection protocols (e.g., plasma sampling at consistent time points post-administration).

- Cross-validation of analytical methods (e.g., comparing LC-MS results with immunoassays).

- Open-data practices , such as sharing raw chromatograms and pharmacokinetic parameters in supplemental materials .

Q. How can researchers optimize experimental protocols for studying lithium acetylsalicylate in comorbid inflammatory-neurodegenerative models?

Advanced models (e.g., Alzheimer’s disease with neuroinflammation) demand:

Q. What statistical approaches are critical for analyzing conflicting data on lithium acetylsalicylate’s bioavailability?

Employ:

- Bayesian hierarchical models to account for inter-study variability.

- Sensitivity analyses to test robustness against outliers.

- Bland-Altman plots for method comparison (e.g., oral vs. intravenous administration). Transparent reporting of confidence intervals and effect sizes is essential .

Methodological Best Practices

- Data Reporting : Follow the Beilstein Journal of Organic Chemistry guidelines: Include raw data for key experiments (e.g., NMR spectra) in supplemental materials, and avoid duplicating graphical data in text .

- Ethical Replication : When referencing prior work (e.g., in vitro neuroactivation studies ), explicitly document deviations from original protocols (e.g., altered buffer conditions).

- Interdisciplinary Collaboration : Integrate chemical synthesis data with pharmacological outcomes using platforms like Agilent’s CrossLab for end-to-end traceability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.